2-[(2-Chloroethyl)sulfanyl][1,3]thiazolo[5,4-d]pyrimidin-7-amine
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Overview
Description
2-[(2-Chloroethyl)sulfanyl][1,3]thiazolo[5,4-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 2-[(2-Chloroethyl)sulfanyl][1,3]thiazolo[5,4-d]pyrimidin-7-amine typically involves the reaction of appropriate thiazole and pyrimidine precursors under specific conditions. One common method involves the use of 2-chloroethyl sulfide and a thiazolo[5,4-d]pyrimidine derivative. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-[(2-Chloroethyl)sulfanyl][1,3]thiazolo[5,4-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the compound to its corresponding thioether.
Substitution: Nucleophilic substitution reactions are common, where the chloroethyl group can be replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
2-[(2-Chloroethyl)sulfanyl][1,3]thiazolo[5,4-d]pyrimidin-7-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Chloroethyl)sulfanyl][1,3]thiazolo[5,4-d]pyrimidin-7-amine involves its interaction with specific molecular targets. One of the primary targets is topoisomerase I, an enzyme involved in DNA replication. The compound inhibits the activity of topoisomerase I, leading to DNA damage and the subsequent inhibition of cancer cell proliferation . Additionally, the compound may interact with other cellular pathways, contributing to its overall biological activity.
Comparison with Similar Compounds
2-[(2-Chloroethyl)sulfanyl][1,3]thiazolo[5,4-d]pyrimidin-7-amine can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
What sets this compound apart is its unique combination of a thiazole and pyrimidine ring, which contributes to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
6314-21-2 |
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Molecular Formula |
C7H7ClN4S2 |
Molecular Weight |
246.7 g/mol |
IUPAC Name |
2-(2-chloroethylsulfanyl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine |
InChI |
InChI=1S/C7H7ClN4S2/c8-1-2-13-7-12-4-5(9)10-3-11-6(4)14-7/h3H,1-2H2,(H2,9,10,11) |
InChI Key |
UJRBEWCSSOFDFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)SC(=N2)SCCCl)N |
Origin of Product |
United States |
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